Loprazolam

Vue d'ensemble

Description

Loprazolam is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties . It is indicated for the short-term treatment of insomnia, including difficulty in falling asleep and/or frequent nocturnal awakenings .

Synthesis Analysis

A method for the synthesis of Loprazolam from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity .Molecular Structure Analysis

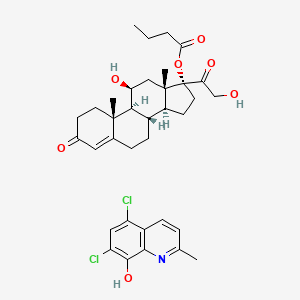

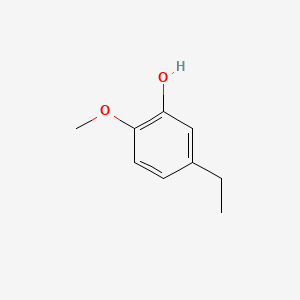

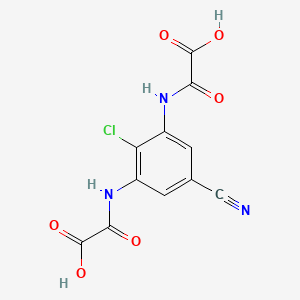

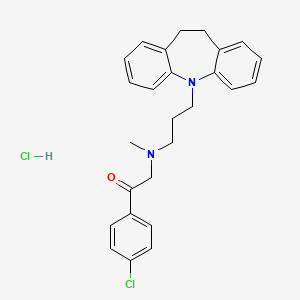

The molecular formula of Loprazolam is C23H21ClN6O3 . The Loprazolam molecule contains a total of 58 bond(s) including 37 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 6 double bond(s), and 12 aromatic bond(s) .Chemical Reactions Analysis

The chemical reactions of Loprazolam are generally the same as for other benzodiazepines . The most significant difference in side effects of Loprazolam and diazepam is it is less prone to day time sedation as the half-life of Loprazolam is considered to be intermediate whereas diazepam has a very long half-life .Applications De Recherche Scientifique

Pharmacokinetics and Absorption

- Study 1 : Research conducted on healthy male volunteers revealed insights into the pharmacokinetics of Loprazolam. This study investigated the absorption and disposition of unchanged Loprazolam in the body over single and repeated doses. It was found that there were no significant differences in the pharmacokinetics between the first and eighth doses, suggesting no significant accumulation of the drug with repeated use (Stevens et al., 2004).

Cognitive and Memory Functions

- Study 2 : Another study focused on the effects of oral Loprazolam on various cognitive functions, including vigilance, attention, immediate memory, and long-term memory. It was observed that Loprazolam did not significantly impair these functions when tested shortly after administration. However, a 2 mg dose of Loprazolam caused impairment in long-term memory, indicating a selective impact on memory storage (Bareggi et al., 2005).

Psychomotor and Physical Performance

- Study 3 : A study assessing the comparative effects of Zopiclone and Loprazolam on psychomotor and physical performance in athletes found that Loprazolam resulted in a significant hangover effect and altered reaction time. However, it did not significantly impair physical performance in the administered tests (Grobler et al., 2000).

Sleepand Cortisol Levels

- Study 4 : Research on the effects of Loprazolam on sleep and overnight urinary cortisol in poor sleepers indicated that Loprazolam increased sleep duration but showed some tolerance by the third week. It was observed that withdrawal of the drug led to significantly shorter sleep than baseline, with a more pronounced rebound effect after withdrawing triazolam compared to Loprazolam (Adam et al., 2004).

Interaction with Other Substances

- Study 5 : A study investigated the interactions of Loprazolam with ethanol. It was found that neither Loprazolam nor flurazepam, when taken in conjunction with ethanol, showed any significant impairment of performance on tests of psychomotor ability. However, subjective evaluations indicated that flurazepam with ethanol produced a greater impairment of subjects' ratings of early morning behavior than Loprazolam with ethanol (Hindmarch & Gudgeon, 2004).

Propriétés

IUPAC Name |

(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEFBSAVJNEPTR-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70111-54-5 (methyl sulfate) | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30894873 | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loprazolam | |

CAS RN |

61197-73-7 | |

| Record name | Loprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loprazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759N8462G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.